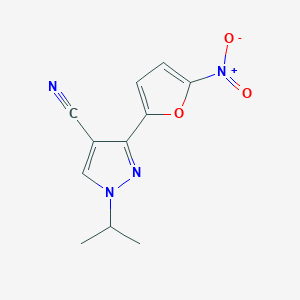
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrofuran moiety: This can be achieved by nitration of a furan derivative.
Construction of the pyrazole ring: This step might involve the reaction of a hydrazine derivative with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitrile group: This can be done through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile may have applications in:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways or as a lead compound in drug discovery.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The nitrofuran moiety might generate reactive oxygen species that damage bacterial DNA.
Anticancer Activity: The compound might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group.
3-(5-Nitrofuran-2-yl)-1-(methyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile might influence its lipophilicity, metabolic stability, and overall biological activity, making it unique compared to its analogs.
Propiedades
Número CAS |
61620-62-0 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4O3/c1-7(2)14-6-8(5-12)11(13-14)9-3-4-10(18-9)15(16)17/h3-4,6-7H,1-2H3 |
Clave InChI |
MMNATQOTPCRNGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8711240.png)
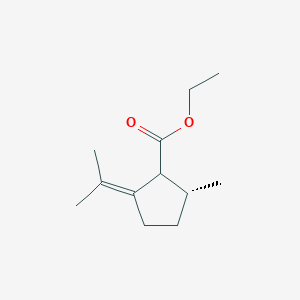
![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)
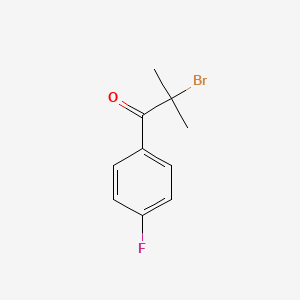
![2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6-dihydro-](/img/structure/B8711272.png)
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
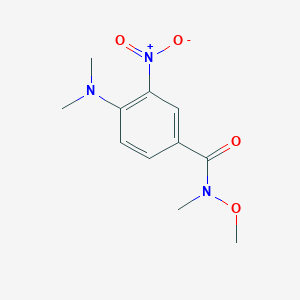
![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)
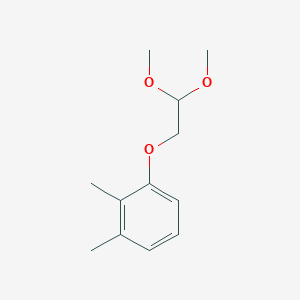
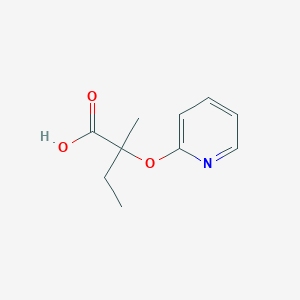
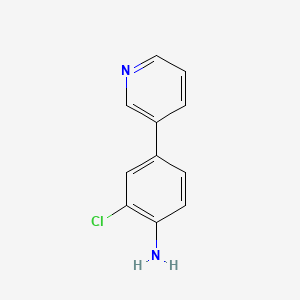
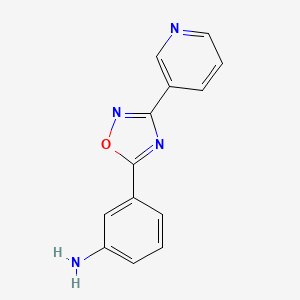
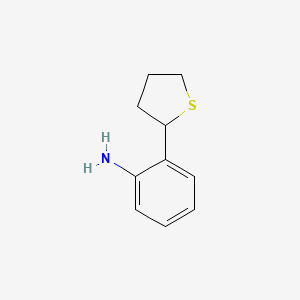
![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)
